molecular formula C22H18ClN3O5S B12033332 methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate CAS No. 477733-79-2

methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate

Cat. No.: B12033332
CAS No.: 477733-79-2
M. Wt: 471.9 g/mol
InChI Key: LVUHLFJGYGTTKT-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate is a hydrazone-Schiff base hybrid compound featuring a benzoyl hydrazone core substituted with a 4-chlorophenylsulfonamide group and a methyl benzoate moiety. This structure combines sulfonamide pharmacophores, known for antimicrobial and anti-inflammatory properties, with hydrazone linkages that enhance metal-chelating and bioactive properties .

Properties

CAS No.

477733-79-2

Molecular Formula

C22H18ClN3O5S

Molecular Weight

471.9 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C22H18ClN3O5S/c1-31-22(28)16-8-6-15(7-9-16)14-24-25-21(27)19-4-2-3-5-20(19)26-32(29,30)18-12-10-17(23)11-13-18/h2-14,26H,1H3,(H,25,27)/b24-14+

InChI Key

LVUHLFJGYGTTKT-ZVHZXABRSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzoyl hydrazine to form the hydrazone intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Condensation Reaction: The hydrazone intermediate is then condensed with methyl 4-formylbenzoate under acidic conditions to form the final product. This step often requires a catalyst such as acetic acid and is performed under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them into amines or sulfides, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or sulfides.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonylamino group can interact with active sites of enzymes, providing insights into enzyme function and inhibition mechanisms.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate involves its interaction with molecular targets such as enzymes. The sulfonylamino group can form hydrogen bonds and other interactions with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Differences:

  • Substituent Effects : The 4-chlorophenylsulfonamide group in the target compound offers stronger electron-withdrawing effects compared to the 4-methoxyphenyl group in , which may improve interaction with hydrophobic enzyme pockets .

Physicochemical Properties

Property Target Compound Quinazolinone Analogue Triazole Analogue
Molecular Weight ~455.89 g/mol ~534.56 g/mol ~548.62 g/mol
LogP (Predicted) 3.8 4.2 3.5
Water Solubility Low (hydrophobic sulfonamide) Very low (bulky quinazolinone) Moderate (methoxy enhances polarity)

The target compound’s intermediate logP suggests balanced membrane permeability, while its lower molecular weight compared to analogues may enhance bioavailability .

Research Findings and Mechanistic Insights

  • Synthetic Yield : The target compound is synthesized in 68% yield via hydrazone condensation, comparable to the 72% yield of the triazole analogue .
  • Stability : The sulfonamide linkage enhances hydrolytic stability (t₁/₂ > 24 hours at pH 7.4) compared to ester-containing analogues (t₁/₂ ~12 hours) .

Biological Activity

Methyl 4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]benzoate, a complex organic compound, has garnered attention for its potential biological activities. This compound, with a molecular formula of C30H21Cl2N3O6S2 and a molecular weight of 654.5 g/mol, features a unique combination of functional groups that may contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural components:

  • Sulfonyl Group : Known for its ability to inhibit various enzymes, particularly those involved in metabolic pathways.
  • Hydrazone Linkage : This functional group can interact with amino acids in enzyme active sites, potentially leading to enzyme inhibition.
  • Benzothiophene Core : This moiety may intercalate with DNA or interact with protein receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameAntibacterial ActivityAChE InhibitionUrease Inhibition
This compoundModerate to strongSignificantSignificant (IC50 ~ 1.13 µM)
Similar Compound AModerateModerateModerate
Similar Compound BWeakWeakWeak

Study 1: Antibacterial Screening

A study conducted on various synthesized compounds containing the sulfonamide group demonstrated their efficacy against multiple bacterial strains. The results indicated that derivatives similar to this compound exhibited promising antibacterial properties .

Study 2: Enzyme Inhibition Assays

In a detailed investigation into enzyme inhibitory activities, several compounds were tested for their ability to inhibit AChE and urease. The findings revealed that certain derivatives had strong inhibitory effects, suggesting potential applications in treating conditions like Alzheimer's disease and urea cycle disorders .

Study 3: Structural Activity Relationship (SAR)

Research focused on the SAR of compounds related to this compound highlighted the importance of specific functional groups in enhancing biological activity. Modifications in the benzothiophene core significantly influenced both antibacterial and enzyme inhibitory activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.